1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is a complex heterocyclic compound. It features a unique structure that combines multiple nitrogen-containing rings, making it a subject of interest in medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production. Additionally, late-stage functionalization of the triazolo pyridine further demonstrates its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in water at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo pyrimidines and imidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in critical biological pathways . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar triazolo pyrimidine core and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Uniqueness
1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is unique due to its combination of multiple nitrogen-containing rings, which enhances its binding affinity and specificity for various biological targets. This structural complexity also contributes to its broad range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N7 |
---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
5,6-dimethyl-7-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H19N7/c1-10-11(2)19-15-17-9-18-22(15)14(10)21-7-13(8-21)6-20-5-4-16-12(20)3/h4-5,9,13H,6-8H2,1-3H3 |
InChI Key |
AVMOWQFDGFWZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.